Pyridine-2-carbonyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-2-carbonyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQTXWRLKINIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518591 | |
| Record name | Pyridine-2-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87838-53-7 | |
| Record name | Pyridine-2-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Pyridine 2 Carbonyl Cyanide
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups within pyridine-2-carbonyl cyanide and analyzing its conformational properties. The vibrational modes of the molecule are sensitive to the electronic environment and geometry, providing a unique spectroscopic fingerprint.
The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and cyanide (C≡N) groups. The C=O stretching vibration typically appears in the region of 1680-1700 cm⁻¹, while the C≡N stretching vibration is expected in the 2220-2240 cm⁻¹ range. The precise positions of these bands can be influenced by the electronic effects of the adjacent pyridine (B92270) ring.
The pyridine ring itself gives rise to a series of characteristic vibrations. These include C=C and C=N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations also provide valuable structural information. researchgate.net Shifts in the positions of these pyridine-related bands compared to unsubstituted pyridine can indicate the electronic influence of the carbonyl cyanide substituent. scispace.com
Raman spectroscopy complements FT-IR by providing information on the polarizability of the molecule's bonds. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of all fundamental vibrational modes and can help in identifying different conformers of the molecule if they exist in equilibrium.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Cyanide (C≡N) | Stretching | 2220 - 2240 | FT-IR, Raman |
| Carbonyl (C=O) | Stretching | 1680 - 1700 | FT-IR, Raman |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | FT-IR, Raman |
| Pyridine Ring | Ring Breathing | ~1000 | Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, the precise connectivity and electronic environment of each atom in the molecule can be determined.
The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. Due to the electron-withdrawing nature of both the nitrogen atom and the carbonyl cyanide substituent, these protons are expected to be deshielded and resonate at relatively high chemical shifts (downfield). The proton adjacent to the nitrogen (at position 6) is typically the most deshielded. The coupling patterns (splitting) between adjacent protons would allow for the assignment of each signal to its specific position on the ring.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show seven distinct signals: five for the pyridine ring carbons, one for the carbonyl carbon, and one for the cyanide carbon. The carbon atom at position 2 of the pyridine ring, being directly attached to the electron-withdrawing carbonyl cyanide group and adjacent to the nitrogen, is expected to be significantly deshielded. testbook.com The carbonyl carbon will appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. The cyanide carbon is also expected to be in a distinct region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~8.0 | ~128 |
| H-4 | ~7.8 | ~137 |
| H-5 | ~7.4 | ~124 |
| H-6 | ~8.7 | ~150 |
| C-2 | - | ~152 |
| C-3 | - | ~128 |
| C-4 | - | ~137 |
| C-5 | - | ~124 |
| C-6 | - | ~150 |
| Carbonyl (C=O) | - | 160 - 180 |
| Cyanide (C≡N) | - | 115 - 125 |
Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a particularly powerful technique for this molecule. It shows correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC correlations would be expected between the protons on the pyridine ring and the carbonyl carbon, as well as the cyanide carbon, thus confirming the attachment of the carbonyl cyanide substituent to the pyridine ring. researchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition.
For this compound (C₇H₄N₂O), the expected exact mass can be calculated. HRMS analysis would be able to distinguish this compound from other isomers or compounds with the same nominal mass but different elemental compositions, thereby providing definitive confirmation of its molecular formula.
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Pathways
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The conjugation between the π-system of the pyridine ring and the carbonyl and cyanide groups is expected to give rise to characteristic absorption bands.
The UV-Vis spectrum is likely to exhibit π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically intense absorptions. Additionally, n→π* transitions, involving the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital, may also be observed. These transitions are generally weaker in intensity. The solvent used for the analysis can influence the position and intensity of these absorption bands.
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule can be generated, providing precise bond lengths, bond angles, and torsional angles.
The crystal structure would reveal the planarity of the pyridine ring and the orientation of the carbonyl cyanide substituent relative to the ring. Of particular interest would be the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Potential interactions include:
π-π stacking: The aromatic pyridine rings may stack on top of each other, which is a common packing motif for such compounds. d-nb.info
Hydrogen bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds may be present.
Dipole-dipole interactions: The polar carbonyl and cyanide groups can lead to significant dipole-dipole interactions that influence the crystal packing.
Analysis of the crystal structure provides invaluable information on the molecule's conformation in the solid state and the non-covalent forces that dictate its self-assembly.
Reactivity and Mechanistic Investigations of Pyridine 2 Carbonyl Cyanide
Chemical Transformations Involving the Nitrile Moiety
The nitrile group in pyridine-2-carbonyl cyanide is a key site for various chemical reactions, primarily involving nucleophilic additions and cycloadditions, as well as hydrolysis and amidation.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are limited, the reactivity can be inferred from the behavior of other acyl cyanides. Nucleophiles such as organometallic reagents and enolates can add across the carbon-nitrogen triple bond.
Acyl cyanides, in a more general sense, have been shown to participate in cycloaddition reactions. For instance, they can act as heterodienophiles in Diels-Alder reactions. cdnsciencepub.comcdnsciencepub.com The carbonyl group of acyl cyanides can participate in [4+2] cycloadditions with o-quinodimethanes. cdnsciencepub.comcdnsciencepub.com Although the nitrile group itself is generally an unactivated dienophile, intramolecular cycloadditions have been observed in specific contexts, particularly in cascade pericyclic processes for the synthesis of pyridines. nih.gov
| Reaction Type | Reactant | Product Type | General Conditions |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Imines (after hydrolysis) | Anhydrous ether or THF |
| Nucleophilic Addition | Organolithium Reagents (R-Li) | Imines (after hydrolysis) | Anhydrous ether or THF |
| [4+2] Cycloaddition | Dienes (e.g., o-quinodimethanes) | Heterocyclic adducts | Thermal or photochemical |
The nitrile group of this compound can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid or an amide intermediate. The pathway and final product can be influenced by the reaction conditions. quora.comreddit.com
Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon atom toward nucleophilic attack by water. This initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid and ammonia. youtube.com
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming a cyano-hydroxy intermediate that, after protonation, yields an amide. reddit.com Subsequent hydrolysis of the amide gives the carboxylate salt. quora.com The hydrolysis of acyl cyanides can be complex, with the potential for hydrolysis to either the corresponding carboxylic acid or an α-keto-acid, depending on the reaction conditions and the structure of the acyl cyanide. rsc.org
Amidation can be achieved by reacting this compound with amines. This reaction likely proceeds through a similar nucleophilic addition mechanism at the nitrile carbon.
Reactions at the Carbonyl Group
The carbonyl group is another major reactive site in this compound, characterized by the reactivity of the carbonyl-cyanide linkage and its participation in condensation and derivatization reactions.
The carbonyl-cyanide linkage is a key feature of acyl cyanides. The cyanide ion is a good leaving group, making acyl cyanides effective acylating agents. wikipedia.org They are generally more reactive than corresponding acyl chlorides and can readily react with nucleophiles. stackexchange.com The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the cyanide ion.
| Nucleophile | Product Type |
| Alcohols | Esters |
| Amines | Amides |
| Water | Carboxylic Acids |
| Carbanions | Ketones |
This compound can undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines can lead to the formation of hydrazones, which can be important intermediates in the synthesis of heterocyclic compounds. nih.gov
Derivatization at the carbonyl group is a common strategy to modify the properties of the molecule. For instance, reduction of the carbonyl group would yield a cyanohydrin. The formation of cyanohydrins from aldehydes and ketones is a well-established reaction involving the nucleophilic addition of cyanide. libretexts.orglibretexts.org In the case of this compound, the intramolecular nature of the cyanide source could potentially lead to interesting reactivity, though this is not well-documented.
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring itself is a site of reactivity, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, the ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions. organic-chemistry.org
In this compound, the presence of the electron-withdrawing carbonyl cyanide group at the 2-position further deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. Nucleophiles can attack the carbon atoms of the pyridine ring, especially at the 4- and 6-positions.
Furthermore, the nitrogen atom of the pyridine ring retains its basic and nucleophilic character. It can be protonated by acids or alkylated by electrophiles to form pyridinium (B92312) salts. This modification of the pyridine nitrogen can, in turn, influence the reactivity of the rest of the molecule. For instance, the formation of an N-oxide can alter the electronic properties of the ring and direct subsequent reactions. organic-chemistry.org
Electrophilic and Nucleophilic Aromatic Substitution Processes
The reactivity of the pyridine ring in this compound is significantly influenced by the electron-withdrawing nature of both the ring nitrogen and the 2-carbonyl cyanide substituent. This electronic characteristic governs its susceptibility to electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the carbonyl cyanide group at the C2 position. Consequently, this compound is highly resistant to electrophilic aromatic substitution (EAS). quimicaorganica.orgyoutube.comyoutube.com Reactions like nitration, sulfonation, and Friedel-Crafts alkylation and acylation, which readily occur in benzene, require harsh conditions for pyridine itself and are generally not feasible for such a deactivated derivative. quimicaorganica.org The presence of the nitrogen atom and the electron-withdrawing substituent makes the ring unattractive to electrophiles. youtube.com If an electrophilic attack were to occur, it would preferentially direct to the C3 and C5 (meta) positions. This is because the intermediates formed by attack at the C2, C4, and C6 positions would place a positive charge on the already electron-deficient nitrogen atom, a highly unfavorable state. quimicaorganica.orgquora.com
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions. stackexchange.comquora.com The attack of a nucleophile at these positions results in a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.comquora.com In this compound, the presence of the strongly electron-withdrawing carbonyl cyanide group at the C2 position further activates the ring towards nucleophilic attack, especially at the C4 and C6 positions. The initial step in NAS is typically the rate-determining step and involves the attack of the nucleophile on the π-system of the aromatic ring, leading to a high-energy anionic intermediate where aromaticity is temporarily broken. stackexchange.com
Coordination Chemistry and Ligand Properties in Metal Complexes
This compound possesses versatile coordination capabilities owing to the presence of multiple potential donor sites: the pyridine ring nitrogen, the carbonyl oxygen, and the cyanide nitrogen. This allows it to act as a ligand in various coordination modes, forming stable complexes with a range of metal ions.
The rich coordination chemistry of pyridine-type ligands is well-established, contributing significantly to the development of functional materials. nih.gov Pyridine and its derivatives are known to form coordination compounds with transition metals such as Ni(II), Cu(I), and Ag(I). jscimedcentral.com In these complexes, the pyridine nitrogen typically acts as a monodentate ligand, donating its lone pair of electrons to the metal center. jscimedcentral.comscribd.com
In the case of this compound, chelation involving the pyridine nitrogen and the carbonyl oxygen is a common bonding motif, forming a stable five-membered ring with the metal ion. This bidentate N,O-coordination has been observed in complexes with various metals. For instance, pyridine-2-carboxaldehyde, a related compound, acts as a chelate κ²(N,O) ligand in carbonyl complexes of manganese, rhenium, and molybdenum. nih.govresearchgate.net The geometry of the ligand, including the number of coordination sites and bond angles, plays a crucial role in determining the structure of the resulting metal-organic networks. nih.gov The coordination sphere around the central metal atom is defined by the arrangement of the ligands directly attached to it. vedantu.com
The electronic properties of the this compound ligand can be tuned by the nature of the metal and other co-ligands in the complex, which in turn can influence the reactivity and catalytic properties of the metal center. The formation of these complexes can lead to materials with interesting electrochemical, magnetic, and luminescent properties. nih.gov
Below is an interactive table summarizing the coordination behavior of related pyridine-2-carbonyl compounds.
| Ligand | Metal(s) | Coordination Mode | Resulting Complex Type |
| Pyridine-2-carboxaldehyde | Mn, Re, Mo | Bidentate κ²(N,O) | Stable crystalline carbonyl complexes |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Various | Potential for ADDA hydrogen-bonding arrays | Supramolecular architectures |
| 2-substituted pyridines | Co(II), Zn(II) | Monodentate (N) | Tetrahedral complexes |
| Pyridine | Ni(II), Cu(I), Ag(I) | Monodentate (N) | Various coordination compounds |
Detailed Mechanistic Studies of Key Reactions
Kinetic and Thermodynamic Investigations of Reaction Pathways
The kinetics and thermodynamics of reactions involving pyridine and cyanide moieties have been the subject of numerous studies, providing insights into their reaction mechanisms. While specific kinetic data for this compound is not extensively available, general principles from related systems can be applied.
Kinetic Studies: Kinetic investigations of reactions involving pyridine derivatives often focus on nucleophilic substitution. For instance, density functional theory (DFT) calculations have been used to assess the mechanisms of substitution of carbonyl compounds with pyridine as a neutral nucleophile. nih.govscispace.com These studies explore the energy barriers and transition state structures of the reaction pathways. The reaction of benzoyl chlorides with pyridine has been studied using conductometry to measure reaction rates under varying pressures. researchgate.net
The reaction of cyanide ions has also been a focus of kinetic studies. For example, the kinetics of cyanide binding to cytochrome c oxidase were systematically investigated as a function of concentration, pH, and temperature. nih.gov Such studies reveal that the reaction can proceed through multiple steps, including the formation of an initial complex followed by slower conformational changes. nih.gov Spectrophotometric methods have been employed to monitor the kinetics of reactions involving cyanide, such as its reaction with chloramine-T and pyridine to form a colored product, allowing for the simultaneous determination of cyanide and thiocyanate (B1210189). nih.gov
Thermodynamic Investigations: Thermodynamic studies provide information on the feasibility and spontaneity of reaction pathways. The self-reactions of hydrogen cyanide (HCN) to form various molecules and polymers have been investigated, revealing that most of these reactions are thermodynamically favorable under standard conditions. acs.org The formation of nitrogen-containing aromatic heterocycles like pyridine from smaller precursors is a key area of research in combustion and atmospheric chemistry, with kinetic models being developed to predict the formation of these products. researchgate.net The reaction mechanisms are often dependent on temperature and pressure, with different pathways dominating under different conditions. rsc.org
The table below presents a summary of kinetic and thermodynamic parameters for reactions involving related pyridine and cyanide compounds.
| Reaction System | Method | Key Findings |
| Pyridine + Benzoylchlorides | Conductometry | Reaction rates measured under high pressure. |
| Cyanide binding to cytochrome c oxidase | Spectrophotometry | Biphasic kinetics observed, with a fast binding step followed by a slow conformational change. pH-dependent rate constants. |
| HCN self-reactions | Computational | Most polymerization and oligomerization reactions are thermodynamically downhill. |
| HCN/HNC + CH₃ radical | Variational Transition State Theory & RRKM | Temperature and pressure-dependent rate constants determined for addition and abstraction channels. |
Isolation and Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates are crucial for elucidating detailed reaction mechanisms. However, due to their transient nature, this is often a challenging task.
In nucleophilic aromatic substitution on pyridines, the key intermediate is a high-energy anionic species, often referred to as a Meisenheimer complex. stackexchange.com The stability of this intermediate dictates the feasibility of the reaction. While these intermediates are generally not isolated, their existence is inferred from kinetic data and computational studies. The resonance stabilization of the negative charge by the nitrogen atom in the pyridine ring is a key factor in the stability of these intermediates when the attack occurs at the 2- or 4-positions. stackexchange.comquora.com
The formation of pyridine itself in environments like the interstellar medium is thought to proceed through a series of neutral-neutral reactions involving radical intermediates such as methylene (B1212753) amidogen (B1220875) (H₂CN•) and cyanomethyl (H₂CCN•). researchgate.net The identification of these radical species through techniques like molecular beam studies provides evidence for the proposed reaction pathways.
In many cases, spectroscopic techniques and computational modeling are the primary tools for characterizing reaction intermediates when they cannot be isolated.
Computational Chemistry and Theoretical Studies of Pyridine 2 Carbonyl Cyanide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to predict a wide array of molecular properties, from optimized geometries to vibrational frequencies and NMR chemical shifts, providing valuable data that complements experimental findings. For Pyridine-2-carbonyl cyanide, DFT calculations are instrumental in building a fundamental understanding of its molecular and electronic characteristics.
The geometry of the pyridine (B92270) ring itself is well-established, and the introduction of a carbonyl cyanide substituent at the 2-position is expected to influence the local geometry. The C-C bond between the pyridine ring and the carbonyl group will likely exhibit some degree of single-bond character, allowing for rotational flexibility. However, conjugation between the π-system of the pyridine ring and the carbonyl group may favor a more planar arrangement.
A comprehensive electronic structure analysis involves examining the distribution of electrons within the molecule, which governs its reactivity and physical properties. Key parameters derived from DFT calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For molecules like fluorinated Pyridine-2-dicarboxamide, the band gap has been computationally determined to be around 0.6 eV, suggesting potential semiconductor properties chemguide.co.uk. A similar analysis for this compound would be crucial in understanding its electronic behavior.
Table 1: Predicted Geometrical Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value (Å/°) | Basis of Prediction |
|---|---|---|
| C-C (ring-carbonyl) Bond Length | ~1.50 | Typical C-C single bond with some double bond character |
| C=O Bond Length | ~1.21 | Standard carbonyl double bond |
| C-C (carbonyl-cyanide) Bond Length | ~1.47 | Typical C-C single bond |
| C≡N Bond Length | ~1.15 | Standard cyanide triple bond |
| Pyridine Ring C-N-C Angle | ~117 | Characteristic of pyridine |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. While experimental spectra for this compound are not widely published, theoretical predictions can offer valuable insights into its expected spectroscopic signature.
Computational studies on related molecules, such as pyridine-2,6-dicarbonyl dichloride, have successfully used DFT methods (e.g., B3LYP with a 6-311+G(d,p) basis set) to calculate vibrational wavenumbers nih.gov. For this compound, the predicted IR spectrum would be dominated by several key vibrational modes:
Pyridine ring modes: These include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending vibrations. The C=N ring stretching vibrations in pyridine derivatives typically appear in the 1600-1500 cm⁻¹ region nih.gov.
Carbonyl (C=O) stretching: This is a strong, characteristic absorption, expected in the region of 1715-1680 cm⁻¹ nih.gov. The exact position would be influenced by the electronic effects of the adjacent pyridine ring and cyanide group.
Cyanide (C≡N) stretching: The C≡N triple bond stretch is also a sharp and characteristic band, typically appearing in the range of 2260-2220 cm⁻¹.
C-C stretching and bending modes: Vibrations associated with the single bonds connecting the functional groups will also be present at lower frequencies.
By performing a normal mode analysis on the optimized geometry, each calculated frequency can be assigned to specific atomic motions within the molecule.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H stretching (pyridine ring) | 3100-3000 | Medium |
| C≡N stretching | 2260-2220 | Strong, Sharp |
| C=O stretching | 1715-1680 | Strong |
| C=N/C=C ring stretching | 1600-1400 | Medium to Strong |
| C-C stretching | 1200-1000 | Variable |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ), providing a means to validate proposed structures and interpret experimental spectra. The chemical shifts of the carbon and hydrogen atoms in this compound can be predicted through ab initio calculations savemyexams.comrsc.org.
The chemical shifts of the pyridine ring protons and carbons are sensitive to the nature and position of substituents. The carbonyl cyanide group is strongly electron-withdrawing, which is expected to deshield the protons and carbons of the pyridine ring, leading to downfield shifts in the NMR spectrum. In pyridine itself, the ¹³C NMR chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm nih.gov. The introduction of the electron-withdrawing substituent at the C2 position would likely cause a significant downfield shift for C2 and also affect the chemical shifts of the other ring carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for the Pyridine Ring of this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reasoning |
|---|---|---|
| C2 | >150 | Directly attached to electron-withdrawing group |
| C3 | >124 | Inductive and resonance effects from substituent |
| C4 | >136 | Resonance effect from substituent |
| C5 | ~125 | Less affected by substituent |
| C6 | >150 | Proximity to nitrogen and influence of substituent |
| Carbonyl C | 160-170 | Typical range for acyl cyanide carbonyls |
| Cyanide C | 110-120 | Characteristic of cyanide carbons |
Computational Elucidation of Reaction Mechanisms
Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers powerful tools to map out reaction pathways, identify transient intermediates and transition states, and calculate the energy barriers that govern reaction rates chemguide.co.uk. For this compound, a key area of interest is its reactivity as an acylating agent, which is characteristic of acyl cyanides.
A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of the reaction. Identifying the geometry of the transition state and calculating its energy relative to the reactants (the energy barrier) are crucial for understanding reaction kinetics. DFT calculations are widely used to locate transition state structures and compute activation energies science-revision.co.uk.
A likely reaction pathway for this compound is nucleophilic addition to the carbonyl carbon savemyexams.com. The cyanide ion is an excellent leaving group, making acyl cyanides effective acylating agents. The mechanism would involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This step would proceed through a transition state that can be computationally modeled. The subsequent collapse of the tetrahedral intermediate would result in the expulsion of the cyanide ion and the formation of the acylated product.
Computational studies would involve mapping the potential energy surface along the reaction coordinate (e.g., the distance between the nucleophile and the carbonyl carbon) to locate the transition state. The energy of this transition state relative to the separated reactants would provide the activation energy for the reaction.
A potential energy surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. By analyzing the PES, chemists can visualize the entire landscape of a chemical reaction, including reactant and product valleys, and the transition states that connect them. The reaction coordinate is the minimum energy path along the PES from reactants to products.
For a reaction such as the nucleophilic addition to this compound, the PES would be a complex function of multiple geometric variables. Computational methods can be used to calculate the energy at various points on this surface and to trace the reaction path. This analysis can reveal important details about the reaction mechanism, such as whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates).
In the case of nucleophilic acyl substitution on this compound, the PES would show a valley corresponding to the reactants, a higher-energy region corresponding to the transition state for nucleophilic attack, a potential minimum for the tetrahedral intermediate, another transition state for the departure of the cyanide ion, and finally the product valley. The relative energies of these stationary points would provide a complete thermodynamic and kinetic profile of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations exclusively focused on this compound are not extensively documented in publicly available literature, the conformational landscape and intermolecular interaction patterns of this molecule can be reliably inferred from computational studies on closely related pyridine-2-carbonyl derivatives, such as pyridine-2-carboxamide and 2-acetylpyridine.
Theoretical calculations on related pyridine-2-carboxamides indicate that different conformations can be adopted, ranging from planar to semi-skew and skew, depending on the steric and electronic nature of the substituents. For instance, in some crystal structures of pyridine-2,6-dicarboxamide derivatives, the molecules adopt a folded conformation. researchgate.net In the case of this compound, the linear and sterically undemanding nature of the cyanide group would likely favor a near-planar conformation to maximize π-conjugation between the pyridine ring, the carbonyl group, and the cyanide moiety.
Intermolecular interactions involving this compound are expected to be diverse and directional. The pyridine nitrogen atom acts as a hydrogen bond acceptor, a common feature in pyridine derivatives. The carbonyl oxygen also serves as a hydrogen bond acceptor, and its interaction with hydrogen bond donors can influence the conformational preference of the molecule. Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carbonyl and cyanide groups, makes it susceptible to π-π stacking interactions with electron-rich aromatic systems. The cyanide group itself can participate in various non-covalent interactions, including halogen, chalcogen, and pnictogen bonds, and can also act as a weak hydrogen bond acceptor.
Computational studies on the interaction of NH3 with molecules containing multiple cyano groups have shown that the cyano groups can collectively create a region of positive electrostatic potential, leading to strong noncovalent bonds. mdpi.com This suggests that the cyanide group in this compound could engage in significant electrostatic interactions. Hirshfeld surface analysis of co-crystals of pyridine-2-carboxamide with dicarboxylic acids has revealed that close intermolecular interactions are prevalent, and the nature of these interactions is influenced by the molecular conformation. nih.gov
To provide a more quantitative insight, the following table summarizes typical conformational data for related pyridine-2-carbonyl derivatives, which can be considered analogous to what would be expected for this compound.
| Compound | Method | Dihedral Angle (N-C2-C=O) | Relative Energy (kcal/mol) |
| 2-Acetylpyridine | DFT (B3LYP/6-31G(d)) | ~0° (syn) | 0.0 |
| ~180° (anti) | Higher Energy | ||
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | X-ray Crystallography | 6.1(2)° | - |
| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | X-ray Crystallography | 5.2(2)° | - |
This table is illustrative and compiles data from computational and experimental studies on analogous compounds to provide an expected range for this compound. chegg.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for correlating the structural features of molecules with their chemical reactivity and selectivity. While specific QSAR models developed exclusively for the reactivity of this compound are not prominent in the literature, the principles of QSAR can be applied to understand and predict its behavior based on studies of other pyridine derivatives.
The reactivity of this compound is largely dictated by the electronic properties of the pyridine ring, which is significantly influenced by the two strong electron-withdrawing groups at the 2-position: the carbonyl and the cyanide moieties. These groups decrease the electron density on the pyridine ring, particularly at the ortho and para positions (C3, C4, C5, and C6), making the ring less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr).
QSAR studies on pyridine derivatives often employ quantum chemical descriptors to quantify their electronic properties and reactivity. Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.
HOMO and LUMO Energies: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a higher propensity for electrophilic attack. For this compound, the electron-withdrawing substituents are expected to significantly lower both the HOMO and LUMO energies compared to unsubstituted pyridine. The lowered LUMO energy would make the pyridine ring, especially the carbon atoms at positions 4 and 6, highly electrophilic and thus reactive towards nucleophiles.
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations on various substituted pyridine complexes have shown that the HOMO-LUMO gap is a critical parameter in determining chemical reactivity. acs.org
Atomic Charges: The distribution of partial charges on the atoms of the molecule reveals the most likely sites for electrophilic and nucleophilic attack. In this compound, the carbon atoms of the pyridine ring are expected to carry a partial positive charge, with the most positive charges likely located at positions 4 and 6, making them the primary targets for nucleophiles.
The following table presents a compilation of calculated electronic properties for some substituted pyridines from DFT studies, which helps to contextualize the expected reactivity of this compound.
| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | Nucleophilicity Index (N) |
| Pyridine | H | -6.68 | -0.34 | 2.91 |
| 4-CN-Pyridine | 4-CN | -7.42 | -1.18 | 2.21 |
| 3-CN-Pyridine | 3-CN | -7.49 | -1.02 | 2.37 |
| 4-CH3-Pyridine | 4-CH3 | -6.37 | -0.19 | 3.16 |
| 4-NO2-Pyridine | 4-NO2 | -7.67 | -1.78 | 1.83 |
This table is a representative compilation from DFT studies on substituted pyridines to illustrate electronic trends. The values are indicative and can vary with the computational method. ias.ac.in
Based on these trends, this compound, with two strong electron-withdrawing groups, would be expected to have even lower HOMO and LUMO energies and a lower nucleophilicity index than 4-cyanopyridine, rendering it highly deactivated towards electrophiles and highly activated towards nucleophiles. The selectivity of nucleophilic attack would favor the 4- and 6-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom. The carbonyl and cyanide groups at the 2-position would further stabilize this intermediate through resonance and inductive effects.
Advanced Applications in Chemical Synthesis and Materials Science Excluding Clinical/pharmacological Contexts
2-Cyanopyridine (B140075) as a Versatile Precursor in Complex Heterocycle Synthesis
2-Cyanopyridine serves as a crucial intermediate in the synthesis of a wide array of complex heterocyclic compounds. thieme-connect.de The presence of the cyano group at the 2-position of the pyridine (B92270) ring provides a reactive site for various chemical transformations, including nucleophilic additions and cycloadditions, which are essential for constructing more elaborate heterocyclic frameworks.
Building Blocks for Fused and Polycyclic Pyridine Systems
The reactivity of 2-cyanopyridine has been harnessed to construct complex fused and polycyclic aromatic systems. A notable example is its use in Diels-Alder reactions to create polycyclic N-heterocycles. Research has demonstrated the synthesis of 8-Azafluoranthene ligands through a Diels-Alder cycloaddition reaction between 2-cyanopyridine and a corresponding cyclopentadienone derivative. This reaction showcases the utility of 2-cyanopyridine in forming complex, fused ring structures that can serve as ligands in coordination chemistry. researchgate.net
Furthermore, 2-cyanopyridine is a key starting material for synthesizing imidazo[1,5-a]pyridines, a class of fused heterocyclic compounds. In a multi-component reaction, heating an aldehyde with two equivalents of 2-cyanopyridine and ammonium (B1175870) acetate (B1210297) yields 3-substituted imidazo[1,5-a]pyridines bearing a 1-(N-picolinamidin-2-yl) group. iitg.ac.in The reaction proceeds through the formation of an amidine from 2-cyanopyridine, which then participates in the cyclization to form the fused imidazole (B134444) ring. This method provides a direct route to highly functionalized fused pyridine systems.
Synthesis of Polyfunctionalized Pyridine Derivatives
The cyano group of 2-cyanopyridine is readily converted into other functional groups, enabling the synthesis of a variety of polyfunctionalized pyridine derivatives. For instance, it can be a precursor for other complex heterocycles like triazoles. The reaction of 2-cyanopyridine with trifluoroacetic acid hydrazide leads to the formation of 3-(Trifluoromethyl)-5-(2-pyridyl)-1,2,4-triazole, demonstrating a direct conversion to a different heterocyclic system. chemicalbook.com
Another important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form (pyridine-2-yl)amidrazone. whiterose.ac.uk This amidrazone is a versatile intermediate that can be further reacted to create more complex molecules. For example, it is a precursor for the synthesis of 1-(3,5-bis(2-pyridyl)-1,2,4-triazolyl)-3-(2-pyridyl)imidazo[1,5-a]pyridine, a highly complex heterocyclic system containing multiple pyridine and triazole rings. iitg.ac.in
The following table summarizes selected examples of complex heterocycles synthesized from 2-cyanopyridine.
| Starting Material(s) | Reagents/Conditions | Product Heterocycle | Application/Significance |
| 2-Cyanopyridine, Cyclopentadienone | Diels-Alder Cycloaddition | 8-Azafluoranthene derivative | Ligand for metal complexes researchgate.net |
| 2-Cyanopyridine, Aldehyde, NH4OAc | Heat in PEG-400 | 1-(N-picolinamidin-2-yl)-3-substituted-imidazo[1,5-a]pyridine | Fused heterocyclic system iitg.ac.in |
| 2-Cyanopyridine, Trifluoroacetic acid hydrazide | Reaction | 3-(Trifluoromethyl)-5-(2-pyridyl)-1,2,4-triazole | Triazole derivative synthesis chemicalbook.com |
| 2-Cyanopyridine, Hydrazine hydrate | Room Temperature | (Pyridine-2-yl)amidrazone | Versatile intermediate for heterocycle synthesis iitg.ac.inwhiterose.ac.uk |
Role in Ligand and Catalyst Development
2-Cyanopyridine and its derivatives play a significant role as ligands in coordination chemistry and as components of catalytic systems. The nitrogen atoms of both the pyridine ring and the cyano group can coordinate to metal centers, allowing it to function as either a monodentate or a bidentate ligand. nih.govfigshare.com
Application in Metal-Catalyzed Organic Transformations
In a different approach, a hybrid catalyst system composed of cerium oxide (CeO2) and 2-cyanopyridine has been shown to be effective for the C-H bond oxidation of alkanes using air as the oxidant. acs.org This system functions as a hydrogen atom abstractor, demonstrating high activity and selectivity for producing alcohols and ketones. acs.org
Furthermore, the coordination of 2-cyanopyridine to a metal center can activate the cyano group towards nucleophilic attack. For instance, in the presence of Mn(II) in methanol, 2-cyanopyridine undergoes methanolysis to form an O-methyl picolinimidate ligand, which is then incorporated into a Mn4 cluster. researchgate.net This demonstrates its role as a pro-ligand that is transformed in situ into the final coordinating species.
Design of Chiral Ligands for Asymmetric Synthesis
While 2-cyanopyridine itself is achiral, it serves as a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis. For example, chiral bipyridine-type ligands have been synthesized starting from a 2-cyanopyridine derivative, which is hydrolyzed to the corresponding carboxylic acid as part of the synthetic sequence. durham.ac.uk These chiral bipyridyl ligands have been coordinated to metals like molybdenum and copper and have shown promising enantioselectivity in asymmetric allylic oxidation of cyclic olefins. durham.ac.uk
Additionally, 2-cyanopyridine 1-oxide is a precursor for chiral N-oxide-oxazoline ligands. mdpi.com These ligands have been tested in the copper-catalyzed Henry reaction, where they were able to induce asymmetry, albeit with varying degrees of success depending on the specific ligand structure. mdpi.com
Integration into Novel Materials for Diverse Applications
The ability of 2-cyanopyridine to act as a linker or ligand has been exploited in the construction of novel materials with interesting structural and physical properties, such as coordination polymers and materials for optoelectronics.
Coordination Polymers
2-Cyanopyridine has been shown to function as a bidentate or monodentate ligand in the formation of coordination polymers with silver(I) and copper(I) ions. nih.govfigshare.com The coordination mode depends on the reaction conditions and the counter-anion present. For example, the reaction of 2-cyanopyridine with silver nitrate (B79036) results in a 2D coordination polymer with the formula [Ag₂(2-cyanopyridine)₂(NO₃)₂]n. nih.govfigshare.com Similarly, a 1D coordination polymer, [Ag₂(2-cpy)₂(NO₂)₂]∞, has been synthesized using silver nitrite. mostwiedzy.pl These materials showcase the ability of 2-cyanopyridine to bridge metal centers, creating extended network structures.
The following table details some coordination polymers synthesized using 2-cyanopyridine.
| Metal Ion | Co-ligand/Anion | Product | Dimensionality |
| Ag(I) | NO₃⁻ | [Ag₂(2-cyanopyridine)₂(NO₃)₂]n | 2D nih.govfigshare.com |
| Ag(I) | NO₂⁻ | [Ag₂(2-cyanopyridine)₂(NO₂)₂]n | 1D mostwiedzy.pl |
Optoelectronic Systems
2-Cyanopyridine is a component of materials developed for optoelectronic applications, particularly in the field of nonlinear optics (NLO). Single crystals of 2-cyanopyridinium perchlorate (B79767) (2-CPPC), synthesized from 2-cyanopyridine and perchloric acid, have been grown and characterized as NLO materials. nih.govresearchgate.net These crystals possess a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO properties. nih.gov Studies have confirmed their second harmonic generation (SHG) efficiency and third-order NLO properties, suggesting their potential use in future optoelectronic devices. researchgate.net The combination of the electron-donating pyridine ring and the electron-accepting protonated nitrogen, along with the cyano group, contributes to the molecule's hyperpolarizability and NLO response. nih.govresearchgate.net
Future Research Directions and Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green chemistry principles. For pyridine-2-carbonyl cyanide, a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste is imperative. chemistryjournals.net Future research should focus on developing eco-friendly and economically viable synthetic pathways.
Key research objectives in this area include:
Catalytic Approaches: Moving beyond stoichiometric reagents, the development of catalytic systems using earth-abundant metals or organocatalysts could offer milder reaction conditions and improved efficiency. For instance, adapting catalytic methods used for other pyridine (B92270) derivatives could prove fruitful. nih.gov
Green Solvents and Conditions: Exploration of alternative reaction media, such as water, ionic liquids, or supercritical fluids, can drastically reduce the environmental footprint. chemistryjournals.net Solvent-free reaction conditions and microwave-assisted synthesis are also promising avenues that can lead to shorter reaction times and reduced energy consumption. nih.govijarsct.co.in
Renewable Feedstocks: A long-term goal is to devise synthetic pathways that utilize renewable starting materials, moving away from petrochemical dependence. Biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, represents a particularly promising frontier. chemistryjournals.netijarsct.co.in
| Research Focus | Approach | Potential Benefits |
| Catalysis | Use of organocatalysts or earth-abundant metal catalysts. | Reduced toxicity, lower costs, milder reaction conditions. |
| Reaction Media | Employing water, ionic liquids, or solvent-free conditions. | Minimized environmental pollution and health risks. ijarsct.co.in |
| Process-Intensification | Microwave-assisted or flow chemistry synthesis. | Faster reaction rates, improved yields, enhanced safety. chemistryjournals.net |
| Atom Economy | Development of one-pot or multicomponent reactions. | Waste reduction, procedural simplicity, cost-effectiveness. researchgate.net |
| Biocatalysis | Utilization of engineered enzymes. | High selectivity, use of renewable precursors, mild conditions. ijarsct.co.in |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique electronic properties of this compound, arising from the juxtaposition of an electron-withdrawing pyridine ring and a cyanide group, suggest a wealth of untapped reactivity. Future research should aim to uncover and harness these properties for novel chemical transformations.
Promising areas for investigation include:
Novel Cycloaddition Reactions: The carbonyl cyanide group is a potent dienophile and dipolarophile. Its reactivity in Diels-Alder and 1,3-dipolar cycloaddition reactions could be systematically explored to construct complex heterocyclic frameworks that are otherwise difficult to access.
C-H Functionalization: Transition-metal-catalyzed C-H functionalization has become a powerful tool in organic synthesis. nih.gov Investigating the regioselective functionalization of the C-H bonds on the pyridine ring of this compound could open up direct and atom-economical routes to a wide array of substituted derivatives.
Asymmetric Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for transition metals. Designing chiral catalysts based on this compound could enable new asymmetric transformations, where the electronic nature of the carbonyl cyanide group could play a crucial role in modulating catalytic activity and enantioselectivity.
Cyanation Chemistry: The cyanide group can participate in a variety of transformations. Exploring its reactivity as a precursor for other functional groups or its involvement in novel cascade reactions could lead to the discovery of new synthetic methodologies.
| Area of Exploration | Transformation Type | Potential Application |
| Cycloadditions | Diels-Alder, 1,3-dipolar cycloadditions. | Synthesis of complex polycyclic and heterocyclic compounds. baranlab.org |
| C-H Functionalization | Transition-metal catalyzed alkylation, arylation, etc. | Direct and efficient synthesis of functionalized pyridine derivatives. nih.gov |
| Ligand Development | Use in asymmetric metal catalysis. | Creation of novel chiral catalysts for stereoselective reactions. unimi.it |
| Cascade Reactions | Tandem reactions involving the carbonyl and cyanide groups. | Rapid construction of molecular complexity from simple precursors. |
Integration of Advanced Computational and Machine Learning Methodologies for Rational Design and Prediction
The synergy between experimental chemistry and computational modeling is accelerating the pace of discovery. For this compound, in silico methods can provide profound insights and guide experimental efforts, saving time and resources.
Future directions in this domain involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms, predict reactivity, and understand the electronic structure of this compound and its derivatives. rsc.org This knowledge is invaluable for optimizing reaction conditions and designing new experiments.
Machine Learning for Reaction Optimization: Machine learning (ML) algorithms can analyze large datasets to identify patterns and predict optimal conditions for synthetic reactions. Applying ML to the synthesis of this compound could rapidly screen solvents, catalysts, and other parameters to maximize yield and selectivity.
Rational Design of Functional Molecules: By combining computational screening with ML models, it is possible to design novel this compound derivatives with specific, desired properties (e.g., catalytic activity, material properties). rsc.org This data-driven approach allows for the exploration of a vast chemical space to identify promising candidates for synthesis and testing.
Predictive Toxicology and Properties: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds. nih.gov This allows for the early-stage identification of potentially problematic structures, aligning with the principles of green and sustainable chemistry.
| Methodology | Application | Objective |
| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction. | Gain fundamental understanding of chemical processes. |
| Machine Learning (ML) | Optimization of reaction conditions, screening of catalysts. | Accelerate experimental workflows and improve efficiency. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Design of derivatives with tailored electronic and steric properties. | Rational design of molecules for specific applications (e.g., catalysis, materials). |
| In Silico ADMET Prediction | Early-stage toxicological and pharmacokinetic assessment. | Prioritize synthesis of safer and more effective compounds. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Pyridine-2-carbonyl cyanide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves varying reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, using anhydrous dichloromethane as a solvent and sodium hydroxide as a base (as seen in pyridine derivative syntheses) can enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound from by-products like unreacted pyridine-2-carbonyl chloride hydrochloride . Monitoring reaction progress with thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy ensures intermediate control.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- FT-IR : A strong absorption band near 2240 cm⁻¹ confirms the presence of the cyanide (-CN) group.
- ¹H/¹³C NMR : In pyridine derivatives, protons adjacent to the carbonyl group (e.g., H-3 and H-5 in the pyridine ring) exhibit downfield shifts (δ ~8.5–9.0 ppm). The carbonyl carbon (C=O) typically resonates at δ ~165–170 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (178.02 g/mol for Pyridine-2-carbonyl chloride hydrochloride derivatives) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to avoid moisture-induced degradation.
- Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste channels. Cyanide antidote kits (e.g., hydroxocobalamin) must be accessible due to potential cyanide release .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?
- Methodological Answer :
- Validation Framework : Cross-check data using multiple analytical techniques (e.g., X-ray crystallography for structural confirmation).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR/IR spectra, helping identify deviations caused by solvent effects or tautomerism .
- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between experimental and computational results .
Q. What strategies are recommended for mitigating interference from sulfide ions during cyanide speciation analysis in this compound studies?
- Methodological Answer :
- Sample Pre-Treatment : Use field treatment kits (e.g., sodium borohydride) to convert free cyanide to thiocyanate (SCN⁻), minimizing sulfide interference .
- Analytical Adjustments : Employ flow injection analysis (FIA) with gas diffusion separation (APHA Method 4500 CN-O) to isolate cyanide species from sulfide-rich matrices .
- Quality Control : Include matrix spikes and duplicates to validate method accuracy under varying sulfide concentrations (≤50 mg/L) .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Reactivity Modeling : Use Molecular Dynamics (MD) simulations to study nucleophilic attack at the carbonyl carbon.
- Transition State Analysis : Identify intermediates using QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods, validated by experimental kinetic studies .
- By-Product Prediction : Tools like Gaussian 16 can model competing pathways (e.g., hydrolysis vs. cyanide displacement) to guide synthetic route optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
